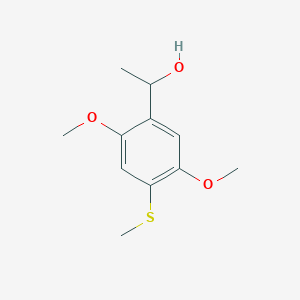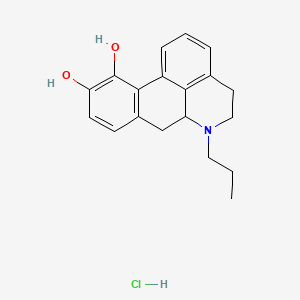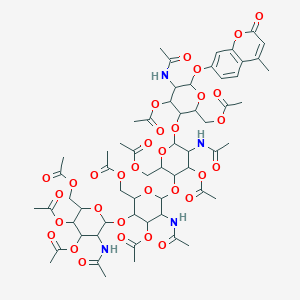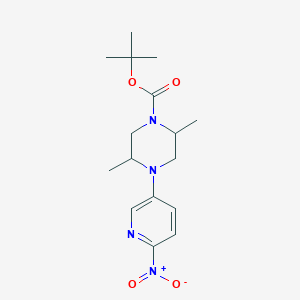
Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-ジメチル-4-(6-ニトロピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチル: は、複雑な構造を持つ合成有機化合物です。ニトロピリジン部分とtert-ブチルエステル基が置換されたピペラジン環の存在が特徴です。
準備方法
合成ルートと反応条件
2,5-ジメチル-4-(6-ニトロピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチルの合成は、通常、複数のステップを伴います。一般的な方法には、次のステップが含まれます。
ピペラジン環の形成: ピペラジン環は、適切なアミンとジハロアルカンを制御された条件下で反応させることで形成されます。
ニトロピリジン部分の導入: ニトロピリジン基は、ニトロ化反応を通じて導入されます。この反応では、ピリジン誘導体を硝酸または硝酸と硫酸の混合物などのニトロ化剤で処理します。
エステル化: 最後のステップは、トリエチルアミンなどの塩基の存在下で、ピペラジン誘導体をtert-ブチルクロロホルメートでエステル化することです。
工業生産方法
この化合物の工業生産には、同様の合成ルートが用いられる場合がありますが、大規模生産向けに最適化されています。これには、連続フロー反応器、自動合成装置、および厳格な品質管理対策の使用が含まれ、高純度と収率が確保されます。
化学反応の分析
反応の種類
酸化: 化合物中のニトロ基は、還元反応を受けてアミンを形成することができます。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
置換: ピペラジン環は、求核置換反応を受けることができ、水素原子が他の置換基で置換されます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 炭素上のパラジウム(Pd / C)と水素ガス、水素化ホウ素ナトリウム。
置換: ハロアルカン、アシルクロリド。
生成される主な生成物
還元: 2,5-ジメチル-4-(6-アミノピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチルを形成します。
置換: 使用する試薬に応じて、さまざまな置換ピペラジン誘導体を形成します。
科学的研究の応用
化学
化学では、2,5-ジメチル-4-(6-ニトロピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチルは、より複雑な分子の合成における中間体として使用されます。これは、新しい医薬品や農薬の開発のための構成要素として役立ちます。
生物学
この化合物は、その潜在的な生物活性を研究されています。 抗菌作用と抗結核作用が評価されており、結核菌の増殖を阻害する上で有望な結果を示しています .
医学
医薬品化学では、この化合物は、薬物候補としての可能性について探求されています。 その誘導体は、結核やその他の細菌感染症を含むさまざまな病気の治療における有効性について調査されています .
産業
産業分野では、2,5-ジメチル-4-(6-ニトロピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチルは、特殊化学薬品や先端材料の製造に使用されています。その独自の構造により、材料科学やナノテクノロジーの分野で応用できます。
作用機序
2,5-ジメチル-4-(6-ニトロピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチルの作用機序には、特定の分子標的との相互作用が含まれます。ニトロ基は、生体還元を受けて反応性中間体を形成することができ、これが細菌酵素と相互作用し、その機能を阻害し、細胞死を引き起こします。 ピペラジン環は、化合物の細菌細胞壁への浸透能力を高め、その有効性を高めます .
類似の化合物との比較
類似の化合物
4-(6-アミノピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチル: ニトロ基ではなくアミノ基を持つ、類似の構造.
4-(6-ニトロピリジン-2-イル)ピペラジン-1-カルボン酸tert-ブチル: ニトロ基の位置が異なる、類似の構造.
4-(5-ヒドロキシピリジン-2-イル)ピペラジン-1-カルボン酸tert-ブチル: ニトロ基の代わりにヒドロキシル基が含まれる.
独自性
2,5-ジメチル-4-(6-ニトロピリジン-3-イル)ピペラジン-1-カルボン酸tert-ブチルの独自性は、その特定の置換パターンにあり、これは独特の化学的および生物学的特性を付与します。そのニトロ基は、抗菌活性に不可欠であり、新しい治療薬の開発における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: Similar structure with a different position of the nitro group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Contains a hydroxyl group instead of a nitro group.
Uniqueness
The uniqueness of tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group is crucial for its antimicrobial activity, making it a valuable compound in the development of new therapeutic agents.
特性
分子式 |
C16H24N4O4 |
|---|---|
分子量 |
336.39 g/mol |
IUPAC名 |
tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3 |
InChIキー |
YVIXIVOKRYMFMD-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
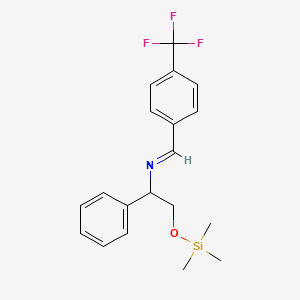
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)

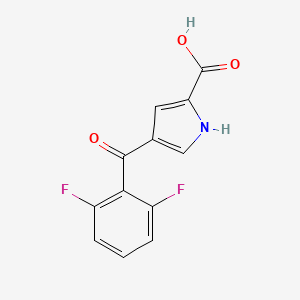
![6-Amino-4-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B12284302.png)

